molecular formula C14H10BrF3N2O3 B8323078 Methyl 6-bromo-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate

Methyl 6-bromo-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate

Cat. No.: B8323078
M. Wt: 391.14 g/mol
InChI Key: AOLYLPFBWJKYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate is a useful research compound. Its molecular formula is C14H10BrF3N2O3 and its molecular weight is 391.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10BrF3N2O3

Molecular Weight

391.14 g/mol

IUPAC Name

methyl 6-bromo-5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxylate

InChI

InChI=1S/C14H10BrF3N2O3/c1-7-11(15)19-10(13(22)23-2)12(21)20(7)9-5-3-4-8(6-9)14(16,17)18/h3-6H,1-2H3

InChI Key

AOLYLPFBWJKYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate (400 g, 1 eq) was dissolved in DMF (3 L) and stirred at 17-20° C. N-Bromosuccinimide (229.3 g, 1 eq) was dissolved in DMF (1 L), and added to the ester solution over 1 hour. Post-addition, the reaction was stirred at 17-20° C. for 10 hours. The reaction mixture was added to water (15 L) with stirring. The resulting slurry was stirred at 20-25° C. overnight. The title compound was collected by filtration. The cake was washed with water (1 L) and heptane (1 L) and then dried to constant weight at 40° C. to give 456 g (91%).
Name
Methyl 5-methyl-3-oxo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazine-2-carboxylate
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
229.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 L
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.